molecular formula C12H10N4S B15102856 2-((Pyridin-2-ylthio)methyl)imidazo[1,2-a]pyrimidine

2-((Pyridin-2-ylthio)methyl)imidazo[1,2-a]pyrimidine

Cat. No.: B15102856
M. Wt: 242.30 g/mol
InChI Key: XQBOFUVHPKUYNZ-UHFFFAOYSA-N
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Description

2-((Pyridin-2-ylthio)methyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Pyridin-2-ylthio)methyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of pyridine-2-thiol with a suitable imidazo[1,2-a]pyrimidine precursor under specific conditions . The reaction conditions often involve the use of catalysts, such as transition metals, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated synthesis platforms .

Scientific Research Applications

2-((Pyridin-2-ylthio)methyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Pyridin-2-ylthio)methyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can disrupt biological pathways, leading to the desired therapeutic effects .

Properties

Molecular Formula

C12H10N4S

Molecular Weight

242.30 g/mol

IUPAC Name

2-(pyridin-2-ylsulfanylmethyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C12H10N4S/c1-2-5-13-11(4-1)17-9-10-8-16-7-3-6-14-12(16)15-10/h1-8H,9H2

InChI Key

XQBOFUVHPKUYNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SCC2=CN3C=CC=NC3=N2

solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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